R- vs. S-Enantiomer of 3-Benzothienylglycine: Stereochemical Potency Differential in Cephalosporin Antibacterial Activity
The antibacterial activity of the cephalosporin derived from (R)-3-benzothienylglycine was directly compared with its S-enantiomer counterpart. The R-epimer (1R) demonstrated 16- to 32-fold greater potency than the S-epimer (1S) across multiple Gram-positive strains [1]. The racemic mixture (1RS) yielded intermediate MIC values, confirming that stereochemistry at the α-carbon is the dominant potency determinant [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC, µg/mL) against Gram-positive bacterial strains (agar dilution method) |
|---|---|
| Target Compound Data | Cephalosporin 1R (derived from (R)-3-benzothienylglycine): MIC = 1 µg/mL (S. aureus X1.1, penicillin G sensitive); 4 µg/mL (S. aureus V41, penicillin G resistant); 4 µg/mL (S. epidermidis S13E); 0.5 µg/mL (S. pneumoniae Park); 4 µg/mL (S. pyogenes C203) |
| Comparator Or Baseline | Cephalosporin 1S (derived from (S)-3-benzothienylglycine): MIC = 32 µg/mL (S. aureus X1.1); 64 µg/mL (S. aureus V41); 128 µg/mL (S. epidermidis S13E); 16 µg/mL (S. pneumoniae Park); 64 µg/mL (S. pyogenes C203). Cephalosporin 1RS (racemic mixture): MIC = 2, 8, 16, 4, and >128 µg/mL respectively. |
| Quantified Difference | 1R is 32-fold more potent than 1S against S. aureus X1.1 (1 vs. 32 µg/mL); 16-fold against S. aureus V41 (4 vs. 64 µg/mL); 32-fold against S. epidermidis S13E (4 vs. 128 µg/mL); ≥32-fold against S. pyogenes C203 (4 vs. 64 µg/mL). The racemic mixture 1RS is 2- to 8-fold less potent than 1R. |
| Conditions | Agar dilution MIC assay; Staphylococcus aureus (penicillin G sensitive X1.1 and resistant V41), Staphylococcus epidermidis S13E, Streptococcus pneumoniae Park, Streptococcus pyogenes C203. Data from Table I, J. Med. Chem. 1985, 28, 1903-1906. |
Why This Matters
Procurement of the racemate (CAS 95834-55-2) necessitates a subsequent chiral resolution step to isolate the active R-enantiomer; any supplier offering enantiomerically enriched or optically pure (R)-3-benzothienylglycine (CAS 95909-98-1) provides a direct path to the pharmacologically relevant stereoisomer and eliminates the 2- to 32-fold potency penalty incurred by the S-epimer contamination.
- [1] Kukolja S, Pfeil JL, Draheim SE, Ott JL. Orally absorbable cephalosporin antibiotics. 3. Preparation of biologically active R isomer of 7-(3-benzothienylglycylamido)deacetoxycephalosporanic acid. J Med Chem. 1985;28(12):1903-1906. Table I: Antibacterial Activity of Cephalosporins Having Benzothienylglycyl Side Chains. View Source
